(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
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Overview
Description
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand used in asymmetric synthesis and catalysis. The compound features a cyclohexane backbone with two phosphine-benzyl groups, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(di-p-tolylphosphino)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce secondary amines.
Scientific Research Applications
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine involves its role as a chiral ligand:
Molecular Targets: The compound interacts with metal centers in catalytic reactions, forming chiral complexes.
Pathways Involved: These chiral complexes facilitate enantioselective transformations, leading to the formation of chiral products.
Comparison with Similar Compounds
Similar Compounds
(R,R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: Another chiral ligand with similar applications.
(S,S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: A stereoisomer with different enantioselectivity.
Uniqueness
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of di-p-tolylphosphino groups, which can influence its reactivity and selectivity in catalytic processes.
Properties
CAS No. |
1150113-65-7 |
---|---|
Molecular Formula |
C48H52N2P2 |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
(1R,2R)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m1/s1 |
InChI Key |
JXYDDLYRBBLEEG-AWSIMMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@@H]4CCCC[C@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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